molecular formula C2HI3O B14085279 Triiodoacetaldehyde CAS No. 5703-34-4

Triiodoacetaldehyde

Cat. No.: B14085279
CAS No.: 5703-34-4
M. Wt: 421.74 g/mol
InChI Key: SNWLPURUNKWTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Triiodoacetaldehyde can be synthesized from ethanol and iodine with concentrated nitric acid as the catalyst . This method involves the halogenation of ethanol, where iodine atoms replace hydrogen atoms in the ethanol molecule. The reaction conditions typically require a controlled environment to ensure the proper formation of the this compound compound.

Chemical Reactions Analysis

Triiodoacetaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide (for oxidation) and various reducing agents. The major products formed from these reactions include iodoform and other iodine-containing compounds .

Scientific Research Applications

Triiodoacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of triiodoacetaldehyde involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Its ability to release iodine upon decomposition also plays a role in its chemical behavior. The pathways involved in its reactions are primarily related to its halogenation and oxidation properties .

Comparison with Similar Compounds

Triiodoacetaldehyde is similar to other halogenated aldehydes such as chloral (trichloroacetaldehyde) and bromal (tribromoacetaldehyde). its unique feature is the presence of three iodine atoms, which impart distinct chemical properties. Unlike chloral and bromal, this compound is more reactive and less stable under sunlight .

Similar compounds include:

    Chloral (Trichloroacetaldehyde): C2HCl3O

    Bromal (Tribromoacetaldehyde): C2HBr3O

These compounds share similar structures but differ in their halogen atoms, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

2,2,2-triiodoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HI3O/c3-2(4,5)1-6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWLPURUNKWTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(I)(I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HI3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205643
Record name Triiodoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5703-34-4
Record name 2,2,2-Triiodoacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5703-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triiodoacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triiodoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triiodoacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.